4,6-dimethyl-1H-indole-2-carboxylic Acid

Description

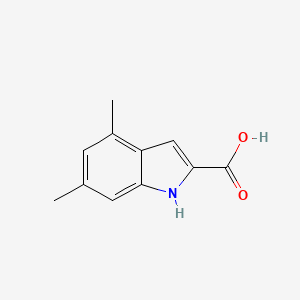

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-3-7(2)8-5-10(11(13)14)12-9(8)4-6/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHYVQGVACIBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(NC2=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392537 | |

| Record name | 4,6-dimethyl-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-27-2 | |

| Record name | 4,6-dimethyl-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,6-dimethyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4,6-dimethyl-1H-indole-2-carboxylic acid. This document collates available data on its physicochemical characteristics, spectral properties, and synthetic methodologies. Furthermore, it explores the potential biological activities of the broader class of indole-2-carboxylic acids, providing context for its potential applications in drug discovery and development, particularly as an antagonist for the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of HIV-1 integrase. Detailed experimental protocols and visual diagrams of synthetic pathways and potential mechanisms of action are included to support further research and application.

Chemical Properties

This compound is a heterocyclic compound featuring a bicyclic indole core structure with methyl substituents at the 4 and 6 positions and a carboxylic acid group at the 2 position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. Data for the parent compound, indole-2-carboxylic acid, is included for comparison where specific data for the dimethylated analog is not available.

Table 1: Physicochemical Properties

| Property | Value (this compound) | Value (Indole-2-carboxylic acid) |

| Molecular Formula | C₁₁H₁₁NO₂[1] | C₉H₇NO₂ |

| Molecular Weight | 189.21 g/mol | 161.16 g/mol |

| CAS Number | 383132-27-2[2] | 1477-50-5 |

| Appearance | Solid (predicted) | Solid |

| Melting Point | Not available | 202-206 °C |

| Boiling Point | Not available | Not available |

| pKa | Not available | Not available |

| Predicted XlogP | 2.6[1] | 2.3 |

Solubility

Spectral Data

Detailed experimental spectral data for this compound is limited. The following are predicted and characteristic spectral features based on its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the indole ring, singlets for the two methyl groups, a signal for the proton at the 3-position of the indole ring, and broad singlets for the N-H and carboxylic acid O-H protons. The aromatic protons will exhibit splitting patterns dependent on their positions. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. The acidic proton of the carboxylic acid group is expected to be significantly deshielded, appearing in the 10-13 ppm region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eleven carbons. The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm region. Aromatic carbons will appear between 100-150 ppm. The carbons of the two methyl groups will be observed in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A strong carbonyl (C=O) stretching absorption is expected between 1680-1710 cm⁻¹ for the dimerized acid. C-H stretching from the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹. The N-H stretch of the indole ring typically appears as a sharp to medium band around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z 189.[1] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45).[3] Predicted adducts include [M+H]⁺ at m/z 190.08626, [M+Na]⁺ at m/z 212.06820, and [M-H]⁻ at m/z 188.07170.[1]

Synthesis and Reactivity

Indole-2-carboxylic acids are commonly synthesized via the Fischer indole synthesis or the Reissert indole synthesis.

General Synthetic Pathways

A prevalent method for synthesizing indole-2-carboxylic acid derivatives is the Fischer indole synthesis. This reaction involves the cyclization of an arylhydrazone of an α-keto acid (like pyruvic acid) under acidic conditions.[4][5] The Japp-Klingemann reaction can be employed to generate the necessary hydrazone intermediate from a β-keto ester and an aryl diazonium salt, which is then subjected to Fischer indole cyclization.[6][7][8][9]

Another established route is the Reissert indole synthesis, which involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid ester, which can then be hydrolyzed.[2]

The final step in many syntheses is the alkaline hydrolysis of the corresponding ethyl or methyl ester to yield the carboxylic acid.[6][10]

Experimental Protocols

While a specific protocol for this compound is not detailed in readily available literature, a general procedure based on the synthesis of related indole-2-carboxylates is provided below. This protocol involves the initial formation of the ethyl ester followed by hydrolysis.

Protocol 1: Synthesis of Ethyl 4,6-dimethyl-1H-indole-2-carboxylate via Fischer Indole Synthesis

-

Hydrazone Formation: To a solution of 3,5-dimethylphenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl pyruvate. The mixture is stirred at room temperature until the hydrazone precipitates. The solid is collected by filtration and washed.

-

Cyclization: The dried hydrazone is added to a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol. The mixture is heated (e.g., 80-100 °C) for several hours and monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

-

Saponification: Ethyl 4,6-dimethyl-1H-indole-2-carboxylate is suspended in an alcoholic solvent (e.g., ethanol or methanol). An aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added.

-

Reaction: The mixture is heated to reflux and stirred for several hours until TLC indicates the complete consumption of the starting ester.

-

Acidification and Isolation: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated carboxylic acid is collected by filtration, washed thoroughly with water, and dried to afford the final product.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the indole-2-carboxylic acid scaffold is a known pharmacophore with significant activity in several areas of drug discovery.

NMDA Receptor Antagonism

Indole-2-carboxylic acid (I2CA) and its derivatives are known to act as competitive antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[3][4][11] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Overactivation of this receptor is implicated in excitotoxic neuronal damage associated with conditions like stroke and epilepsy.[4] By blocking the glycine co-agonist site, I2CA derivatives can inhibit NMDA receptor activation, thus offering a potential therapeutic avenue for neurological disorders characterized by excitotoxicity.[4][11]

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase.[5][12] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.[12] The inhibitory mechanism is believed to involve the chelation of essential magnesium ions within the enzyme's active site by the indole core and the C2 carboxyl group.[5][12] This prevents the strand transfer step of integration, thereby halting viral replication. The development of potent and selective HIV-1 integrase inhibitors is a key strategy in antiretroviral therapy.

References

- 1. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 383132-27-2 [chemicalbook.com]

- 3. Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ias.ac.in [ias.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-dimethyl-1H-indole-2-carboxylic acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4,6-dimethyl-1H-indole-2-carboxylic acid is limited in publicly accessible literature. This guide provides a comprehensive overview based on established chemical principles, known synthetic methodologies for related compounds, and predicted properties.

Core Structure and Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₁H₁₁NO₂.[1] Its structure consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring. This core is substituted with methyl groups at the 4 and 6 positions of the benzene ring and a carboxylic acid group at the 2 position of the pyrrole ring.

Structural Details:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₁NO₂

-

Molecular Weight: 189.21 g/mol

-

SMILES: CC1=CC(=C2C=C(NC2=C1)C(=O)O)C[1]

-

InChI Key: HRHYVQGVACIBPS-UHFFFAOYSA-N[1]

A two-dimensional representation of the chemical structure is provided below:

Predicted Physicochemical Properties:

While experimental data is scarce, computational models provide predicted values for key physicochemical properties.

| Property | Predicted Value | Source |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 189.07897859 g/mol | PubChem |

| Monoisotopic Mass | 189.07898 Da | PubChem[1] |

| Topological Polar Surface Area | 53.1 Ų | PubChem |

Synthesis Methodologies

2.1. Proposed Synthesis via Reissert Indole Synthesis

The Reissert indole synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[2][3][4][5] For the synthesis of this compound, the starting material would be 2-nitro-1,3,5-trimethylbenzene (or 2-nitro-mesitylene).

Experimental Protocol (Hypothetical):

-

Condensation: 2-Nitro-1,3,5-trimethylbenzene is reacted with diethyl oxalate in the presence of a strong base, such as potassium ethoxide in ethanol. This reaction forms the corresponding ethyl o-nitrophenylpyruvate derivative.

-

Reductive Cyclization: The resulting pyruvate derivative is then subjected to reductive cyclization. Common reducing agents for this step include zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂ over Pd/C). This step reduces the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.

-

Hydrolysis: The resulting ethyl 4,6-dimethyl-1H-indole-2-carboxylate is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Caption: Proposed Reissert synthesis of this compound.

2.2. Proposed Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][7][8][9] To synthesize this compound, (3,5-dimethylphenyl)hydrazine and pyruvic acid would be the starting materials.

Experimental Protocol (Hypothetical):

-

Hydrazone Formation: (3,5-dimethylphenyl)hydrazine is reacted with pyruvic acid to form the corresponding phenylhydrazone. This reaction is typically carried out in a solvent like ethanol or acetic acid.

-

Indolization: The resulting hydrazone is then heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid. This induces a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.

References

- 1. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: 4,6-dimethyl-1H-indole-2-carboxylic acid (CAS 383132-27-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dimethyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound belonging to the indole class. It serves as a key intermediate in the synthesis of a series of potent indole-2-carboxamide inhibitors of neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV).[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of antiviral agents.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 383132-27-2 | |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in organic solvents like methanol and DMSO |

Synthesis

The synthesis of this compound is a multi-step process that begins with the commercially available 3,5-dimethylaniline. The general synthetic scheme involves a Japp-Klingemann reaction followed by Fischer indole synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of ethyl 2-((3,5-dimethylphenyl)hydrazono)propanoate

-

To a stirred solution of 3,5-dimethylaniline in a mixture of concentrated hydrochloric acid and water, a solution of sodium nitrite in water is added dropwise at 0-5 °C.

-

The resulting diazonium salt solution is then added to a pre-cooled solution of ethyl 2-methylacetoacetate and sodium acetate in ethanol and water.

-

The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The precipitated product is collected by filtration, washed with water, and dried to yield ethyl 2-((3,5-dimethylphenyl)hydrazono)propanoate.

Step 2: Synthesis of ethyl 4,6-dimethyl-1H-indole-2-carboxylate

-

The crude ethyl 2-((3,5-dimethylphenyl)hydrazono)propanoate is added to a solution of polyphosphoric acid.

-

The mixture is heated to 100-110 °C for 2-3 hours.

-

After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and a saturated sodium bicarbonate solution until neutral.

-

The crude product is then purified by recrystallization from ethanol to give ethyl 4,6-dimethyl-1H-indole-2-carboxylate.

Step 3: Synthesis of this compound

-

To a solution of ethyl 4,6-dimethyl-1H-indole-2-carboxylate in a mixture of ethanol and water, a solution of sodium hydroxide is added.

-

The reaction mixture is refluxed for 2-3 hours.

-

After cooling, the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified with concentrated hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford this compound.

Synthetic workflow for this compound.

Biological Activity and Application

This compound is a crucial building block for the synthesis of indole-2-carboxamide derivatives that exhibit potent antiviral activity against neurotropic alphaviruses. These derivatives are inhibitors of viral replication.[1][2][3] The carboxylic acid moiety is typically coupled with various amines to generate a library of amide compounds for structure-activity relationship (SAR) studies.

Antiviral Activity of a Representative Derivative

The following table summarizes the in vitro antiviral activity and cytotoxicity of a representative indole-2-carboxamide derivative synthesized from this compound.

| Compound | WEEV Replicon IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |

| Representative Amide Derivative | 0.8 ± 0.1 | > 50 | > 62.5 |

Data is representative of the class of compounds derived from this compound as reported in the literature.

Experimental Protocol: WEEV Replicon Assay

-

Cell Culture: Baby Hamster Kidney (BHK) cells stably expressing a WEEV replicon encoding a luciferase reporter gene are used. Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, streptomycin, and a selection antibiotic.

-

Compound Treatment: The test compounds, including derivatives of this compound, are serially diluted in DMSO and then further diluted in the cell culture medium.

-

Assay Procedure:

-

BHK-WEEV replicon cells are seeded in 96-well plates.

-

After 24 hours, the culture medium is replaced with medium containing the test compounds at various concentrations.

-

The cells are incubated for an additional 48 hours.

-

-

Luciferase Activity Measurement:

-

The cells are lysed, and the luciferase substrate is added.

-

Luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of luciferase activity against the compound concentration and fitting the data to a dose-response curve.

-

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Culture: BHK cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds for 48 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action and Signaling Pathways

The precise molecular target of the indole-2-carboxamide inhibitors derived from this compound has not been definitively identified. However, it is known that these compounds inhibit viral RNA replication.[4] The current hypothesis suggests that they target one or more of the non-structural proteins (nsPs) of the alphavirus replication complex.

Proposed mechanism of action for indole-2-carboxamide inhibitors.

Conclusion

This compound is a valuable synthetic intermediate for the development of potent antiviral agents against neurotropic alphaviruses. The indole-2-carboxamide scaffold derived from this core structure has demonstrated significant potential for inhibiting viral replication. Further research into the precise molecular target and mechanism of action will be crucial for the optimization of these compounds as therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimization of novel indole-2-carboxamide inhibitors of neurotropic alphavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A compendium of small molecule direct-acting and host-targeting inhibitors as therapies against alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4,6-dimethyl-1H-indole-2-carboxylic acid

Introduction

4,6-dimethyl-1H-indole-2-carboxylic acid, with the CAS Number 383132-27-2, is a heterocyclic organic compound belonging to the indole derivative family.[1][2] The indole nucleus is a prevalent scaffold in numerous natural products and synthetic molecules of significant biological and pharmacological importance.[3] This structural motif is a key component in many drug molecules, contributing to their diverse therapeutic activities.[3] Consequently, substituted indoles such as this compound are of great interest to researchers in medicinal chemistry and drug development for their potential as building blocks in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its known physical and chemical properties, proposed experimental protocols, and potential biological relevance based on related structures.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. While experimental data for this specific molecule is limited in publicly available literature, computational predictions and data from analogous compounds provide valuable insights.

Table 1: Compound Identifiers and Structural Details

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 383132-27-2[1] |

| Molecular Formula | C₁₁H₁₁NO₂[2][4] |

| Canonical SMILES | CC1=CC(=C2C=C(NC2=C1)C(=O)O)C[4] |

| InChI | InChI=1S/C11H11NO2/c1-6-3-7(2)8-5-10(11(13)14)12-9(8)4-6/h3-5,12H,1-2H3,(H,13,14)[4] |

| InChIKey | HRHYVQGVACIBPS-UHFFFAOYSA-N[4] |

Table 2: Computed and Experimental Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 189.21 g/mol | PubChem (Computed)[5][6] |

| Monoisotopic Mass | 189.07898 Da | PubChem (Computed)[4] |

| XLogP3 | 2.6 | PubChem (Predicted)[4] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[5] |

| Rotatable Bond Count | 1 | PubChem (Computed)[5] |

| Topological Polar Surface Area | 53.1 Ų | PubChem (Computed)[5] |

| Melting Point | Not available. For comparison, the parent indole-2-carboxylic acid melts at 202-206 °C.[7] | - |

| Boiling Point | Not available. Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding.[8] | - |

| Solubility | Insoluble in water. Generally soluble in organic solvents like ethanol, DMSO, and diethyl ether.[8] Indole-2-carboxylic acid derivatives show good solubility in DMSO.[9] | - |

| pKa | Not available. The pKa of carboxylic acids is typically around 5.[10] | - |

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three key structural features: the indole ring, the carboxylic acid group, and the two methyl substituents.

-

Indole Ring: The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the electron-withdrawing nature of the carboxylic acid at the 2-position can deactivate the ring towards certain electrophilic attacks.

-

Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification with alcohols, amide formation with amines, and reduction to the corresponding alcohol. It also imparts acidic properties to the molecule.[11]

-

Decarboxylation: Like many indole-2-carboxylic acids, this compound can undergo decarboxylation upon heating or under catalytic conditions to yield 4,6-dimethylindole.[12]

Caption: General chemical transformations of this compound.

Experimental Protocols

Proposed Synthesis: Reissert Indole Synthesis Adaptation

A common method for synthesizing indole-2-carboxylic acids is the Reissert synthesis. This protocol adapts the classical approach, starting from a commercially available or readily synthesized nitrotoluene derivative.

Workflow:

-

Condensation: 3,5-Dimethyl-2-nitrotoluene reacts with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form an intermediate ethyl pyruvate derivative.

-

Reductive Cyclization: The intermediate undergoes reductive cyclization using a reducing agent such as zinc in acetic acid or catalytic hydrogenation. This step reduces the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using a base (e.g., NaOH) followed by acidic workup.

Caption: Workflow for the proposed synthesis of the target compound via Reissert methodology.

Detailed Protocol:

-

Step 1: Condensation: To a solution of sodium ethoxide (1.2 eq) in absolute ethanol, add 3,5-dimethyl-2-nitrotoluene (1.0 eq) followed by the dropwise addition of diethyl oxalate (1.1 eq) while maintaining the temperature below 10°C. Stir the reaction mixture at room temperature for 16-18 hours.[13] The solvent is then removed under reduced pressure.

-

Step 2: Reductive Cyclization: Dissolve the crude intermediate in glacial acetic acid. Add zinc dust (4-5 eq) portion-wise while monitoring the exothermic reaction. After the addition is complete, heat the mixture to 80-90°C for 2-3 hours. Cool the reaction, filter off the excess zinc, and concentrate the filtrate.

-

Step 3: Hydrolysis and Purification: Dissolve the resulting crude ester in an ethanol/water mixture and add sodium hydroxide (2-3 eq). Reflux the mixture for 2-4 hours until hydrolysis is complete (monitored by TLC). Cool the solution, acidify with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, the indole-2-carboxamide scaffold is a known pharmacophore with diverse activities. Derivatives have shown potential as antiproliferative agents by targeting key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[14] These kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

Inhibitors targeting the EGFR pathway can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which ultimately prevents the transcription of genes involved in cell proliferation.

Caption: Potential mechanism of action via inhibition of the EGFR signaling cascade.

Indole derivatives have also been investigated for anti-Trypanosoma cruzi activity, suggesting a potential role in treating parasitic diseases.[15][16] The diverse biological profiles of related compounds underscore the potential of this compound as a valuable scaffold for further investigation in drug discovery programs.

References

- 1. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]

- 2. This compound|CAS 383132-27-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. Biomedical Importance of Indoles [mdpi.com]

- 4. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. 4,7-dimethyl-1H-indole-2-carboxylic Acid | C11H11NO2 | CID 4646691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,6-dimethyl-1H-indole-2-carboxylic acid | C11H11NO2 | CID 4777857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Indole-2-carboxylic acid 98 1477-50-5 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 10. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 11. rroij.com [rroij.com]

- 12. Buy 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid [smolecule.com]

- 13. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 14. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 4,6-dimethyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,6-dimethyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

This compound is a derivative of indole, a prominent scaffold in numerous biologically active compounds. The addition of methyl groups and a carboxylic acid moiety significantly influences its chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C11H11NO2 | PubChemLite[1], Angene[2] |

| Molecular Weight | 189.21 g/mol | PubChem[3] |

| Monoisotopic Mass | 189.07898 Da | PubChemLite[1] |

| CAS Number | 383132-27-2 | ChemicalBook[4], 2a biotech[5] |

Spectroscopic and Analytical Data

The structural characterization of this compound relies on various spectroscopic techniques. Below are the predicted and experimental data crucial for its identification and quality control.

| Data Type | Description |

| SMILES | CC1=CC(=C2C=C(NC2=C1)C(=O)O)C |

| InChI | InChI=1S/C11H11NO2/c1-6-3-7(2)8-5-10(11(13)14)12-9(8)4-6/h3-5,12H,1-2H3,(H,13,14) |

| Predicted XLogP3 | 2.6 |

| Predicted Collision Cross Section (CCS) values (Ų) | [M+H]+: 138.6, [M+Na]+: 149.5, [M-H]-: 140.5 |

Experimental Protocols

The synthesis of indole-2-carboxylic acids can be achieved through various established methods. A common and effective approach is the Reissert indole synthesis.

Representative Synthesis of a Dimethyl-1H-indole-2-carboxylic Acid Derivative:

Objective: To synthesize a dimethyl-substituted indole-2-carboxylic acid via the Reissert reaction, followed by hydrolysis.

Materials:

-

Substituted o-nitrotoluene

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Workflow Diagram:

Caption: Generalized Reissert Indole Synthesis Workflow.

Procedure:

-

Condensation: In a round-bottom flask, dissolve the substituted o-nitrotoluene in absolute ethanol. Add diethyl oxalate and a solution of sodium ethoxide in ethanol. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: The reaction mixture is poured into ice-water and acidified with dilute HCl. The precipitated product, an ethyl o-nitrophenylpyruvate derivative, is filtered, washed with water, and dried.

-

Reductive Cyclization: The intermediate is reduced using a suitable reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation. This step leads to the formation of the corresponding indole-2-carboxylate ester.

-

Hydrolysis: The crude ester is then saponified by refluxing with aqueous sodium hydroxide. After cooling, the solution is acidified with HCl to precipitate the final product, this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Potential Signaling Pathway Involvement

Indole derivatives are known to interact with a variety of biological targets. For instance, some indole-based molecules act as agonists or antagonists of nuclear receptors or interfere with protein-protein interactions in signaling cascades.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical inhibition of a kinase cascade.

This diagram illustrates a potential mechanism where an indole-carboxylic acid derivative could inhibit a specific kinase in a signaling pathway, thereby modulating gene expression and cellular responses. Such interactions are a key focus in drug discovery programs targeting cancer and inflammatory diseases.

References

- 1. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound|CAS 383132-27-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. 4,7-dimethyl-1H-indole-2-carboxylic Acid | C11H11NO2 | CID 4646691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 383132-27-2 [chemicalbook.com]

- 5. 2abiotech.net [2abiotech.net]

The Evolving Landscape of 4,6-dimethyl-1H-indole-2-carboxylic Acid Derivatives: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 4,6-dimethyl-1H-indole-2-carboxylic acid are emerging as a promising class with a diverse range of therapeutic potentials. This technical guide provides an in-depth analysis of the reported biological activities of these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and development in this area.

Antimicrobial Activity: Targeting Drug-Resistant Pathogens

Derivatives of this compound have demonstrated notable efficacy against significant pathogens, particularly Mycobacterium tuberculosis. The primary mechanism of action for the antitubercular activity of indole-2-carboxamides is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3).[1][2][3][4][5] MmpL3 is an essential transporter responsible for shuttling mycolic acid precursors from the cytoplasm to the periplasm, a critical step in the formation of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this process, leading to cell death.

Quantitative Antimicrobial Data

A key example of a potent antitubercular agent from this class is N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide. The quantitative data for this compound is presented in Table 1.

| Compound | Target Organism | Activity Metric | Value | Reference |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC | 0.012 µM | [6] |

Table 1: Antitubercular Activity of a 4,6-dimethyl-1H-indole-2-carboxamide Derivative

Experimental Protocols: Antimicrobial Assays

Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis

The MIC of the test compounds against M. tuberculosis H37Rv can be determined using the microplate Alamar blue assay (MABA).

-

Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is grown to mid-log phase and then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then prepared in Middlebrook 7H9 broth in a 96-well microplate.

-

Inoculation and Incubation: The prepared bacterial suspension is added to each well containing the diluted compounds. The plates are incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A freshly prepared solution of Alamar blue and 10% Tween 80 is added to each well. The plates are then re-incubated for 24 hours.

-

Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizing the Mechanism of Action: MmpL3 Inhibition

The inhibition of the MmpL3 transporter is a key mechanism for the antitubercular activity of indole-2-carboxamides.

Anticancer Activity: A Promising but Nascent Field

While the broader class of indole derivatives has been extensively studied for anticancer properties, specific data on this compound derivatives is limited. However, the known mechanisms of other indole compounds suggest potential avenues for these derivatives. One of the key signaling pathways implicated in the anticancer effect of some indole derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7][8][9][10] NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers.

Quantitative Anticancer Data

Currently, there is a lack of specific IC50 values in the public domain for this compound derivatives against various cancer cell lines. Further research is required to quantify the cytotoxic and antiproliferative effects of this specific subclass.

Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualizing a Potential Mechanism: NF-κB Signaling Inhibition

The inhibition of the NF-κB signaling pathway is a plausible mechanism for the potential anticancer activity of these indole derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Responses

The anti-inflammatory potential of indole derivatives is often linked to their ability to modulate key inflammatory pathways, such as the aforementioned NF-κB signaling cascade.[7][8][11] By inhibiting NF-κB, these compounds can potentially reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) that drive the inflammatory response.

Quantitative Anti-inflammatory Data

Experimental Protocols: Anti-inflammatory Assays

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay is a common in vitro model to screen for anti-inflammatory activity.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the plate is incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The production of nitric oxide (NO) is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Synthesis of this compound Derivatives

The general synthesis of the parent this compound can be achieved through various established methods for indole synthesis, such as the Fischer, Reissert, or Bartoli indole synthesis, starting from appropriately substituted anilines and other precursors. The derivatization to esters and amides is typically a straightforward process.

General Protocol for Amide Synthesis

A common method for synthesizing N-substituted 4,6-dimethyl-1H-indole-2-carboxamides involves the coupling of the corresponding carboxylic acid with an appropriate amine using a coupling agent.

-

Activation of the Carboxylic Acid: this compound is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, dimethylformamide). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-hydroxybenzotriazole (HOBt) are added to activate the carboxylic acid.

-

Addition of the Amine: The desired primary or secondary amine is then added to the reaction mixture.

-

Reaction and Work-up: The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then subjected to an aqueous work-up to remove the coupling reagents and byproducts. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired amide derivative.

Conclusion and Future Directions

Derivatives of this compound represent a promising and underexplored area of medicinal chemistry. The potent antitubercular activity of N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide highlights the potential of this scaffold for the development of novel anti-infective agents. While specific quantitative data for anticancer and anti-inflammatory activities are currently lacking, the known mechanisms of action of other indole derivatives, particularly the inhibition of the NF-κB signaling pathway, provide a strong rationale for further investigation.

Future research should focus on:

-

Synthesis and screening of a diverse library of this compound esters and amides to establish clear structure-activity relationships for antimicrobial, anticancer, and anti-inflammatory activities.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these derivatives for each biological activity.

-

Pharmacokinetic and in vivo efficacy studies of the most promising lead compounds to assess their drug-like properties and therapeutic potential.

By systematically exploring the biological landscape of this chemical space, the scientific community can unlock the full therapeutic potential of this compound derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-dimethyl-1H-indole-2-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. Their versatile scaffold is a key structural motif in numerous natural products and synthetic molecules with a wide array of biological activities. Among these, 4,6-dimethyl-1H-indole-2-carboxylic acid and its analogues have emerged as a promising area of research, demonstrating potential therapeutic applications ranging from antimicrobial and anti-inflammatory to neuroprotective and anticancer agents. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, and the biological activities of its derivatives, with a view to supporting further research and development in this area.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for indole ring formation, most notably the Reissert and Fischer indole syntheses. While a specific, detailed experimental protocol for this particular dimethylated indole-2-carboxylic acid is not extensively documented in publicly available literature, a general synthetic strategy can be outlined based on these classical methods.

Reissert Indole Synthesis

The Reissert indole synthesis provides a reliable route to indole-2-carboxylic acids. The general workflow for the synthesis of this compound via this method is depicted below.

Figure 1. Proposed Reissert synthesis workflow for this compound.

Experimental Protocol Outline (Based on General Reissert Synthesis):

-

Nitration of 3,5-dimethylaniline: 3,5-dimethylaniline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the ortho position, yielding 2-nitro-3,5-dimethylaniline.

-

Formation of the o-nitrobenzonitrile: The amino group of 2-nitro-3,5-dimethylaniline is converted to a nitrile via a Sandmeyer reaction, involving diazotization with sodium nitrite and hydrochloric acid, followed by reaction with cuprous cyanide. This yields 2-nitro-3,5-dimethylbenzonitrile.

-

Reduction of the nitro group: The nitro group of 2-nitro-3,5-dimethylbenzonitrile is reduced to an amino group, for example using tin(II) chloride in hydrochloric acid, to give 2-amino-3,5-dimethylbenzonitrile.

-

Japp-Klingemann Reaction: The resulting aniline can then be subjected to a Japp-Klingemann reaction. This involves diazotization followed by coupling with an active methylene compound like diethyl malonate.

-

Reductive Cyclization: The intermediate azo compound undergoes reductive cyclization, for instance with sodium dithionite, to form the indole ring, yielding ethyl 4,6-dimethyl-1H-indole-2-carboxylate.

-

Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid, typically using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification to precipitate the desired this compound.

Biological Activities of this compound Derivatives

While specific biological data for this compound is limited in the current literature, studies on its derivatives have revealed significant therapeutic potential.

Antimicrobial Activity

Derivatives of indole-2-carboxylic acids are known to possess antimicrobial properties.[1] One notable study identified N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide , a derivative of the title compound, as a potent anti-tuberculosis (anti-TB) agent. This compound exhibited a minimum inhibitory concentration (MIC) of 0.012 µM against Mycobacterium tuberculosis strain H37Rv. Importantly, it showed no cytotoxicity against healthy cells, with an IC50 value greater than 200 µM.

| Compound | Target Organism | Activity | Value | Reference |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC | 0.012 µM | [2] |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Healthy cells | IC50 | > 200 µM | [2] |

Anticancer Activity

A related derivative, a 4,6-difluoroindole-2-carboxamide derivative (compound 9a) , has demonstrated significant cytotoxic and antiproliferative activities against pediatric brain tumor cells. This suggests that the 4,6-disubstituted indole-2-carboxamide scaffold could be a valuable starting point for the development of novel anticancer agents.

| Compound | Cell Line | Activity | Value | Reference |

| Compound 9a (a 4,6-difluoroindole-2-carboxamide derivative) | Atypical teratoid/rhabdoid tumor (AT/RT) cells BT12 | Cytotoxic IC50 | 0.89 µM | [3] |

| Compound 9a (a 4,6-difluoroindole-2-carboxamide derivative) | Atypical teratoid/rhabdoid tumor (AT/RT) cells BT16 | Cytotoxic IC50 | 1.81 µM | [3] |

| Compound 9a (a 4,6-difluoroindole-2-carboxamide derivative) | Atypical teratoid/rhabdoid tumor (AT/RT) cells BT12 | Antiproliferative IC50 | 7.44 µM | [3] |

| Compound 9a (a 4,6-difluoroindole-2-carboxamide derivative) | Atypical teratoid/rhabdoid tumor (AT/RT) cells BT16 | Antiproliferative IC50 | 6.06 µM | [3] |

| Compound 9a (a 4,6-difluoroindole-2-carboxamide derivative) | Non-neoplastic HFF1 cells | Cytotoxic IC50 | 119 µM | [3] |

Potential Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for this compound and its derivatives are not yet fully elucidated. However, based on the activities of related indole compounds, several potential pathways can be hypothesized.

Inhibition of HIV-1 Integrase

Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase.[4] The core structure is believed to chelate with essential magnesium ions in the active site of the enzyme, thereby inhibiting its function in the viral replication cycle.

Figure 2. Proposed mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of indole derivatives may be attributed to their ability to modulate key inflammatory signaling pathways. This could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of transcription factors like NF-κB, which regulate the expression of inflammatory cytokines.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of biologically active indole derivatives. While direct experimental data on the parent compound is currently sparse in the public domain, the significant antimicrobial and anticancer activities observed for its close derivatives underscore the potential of this scaffold for drug discovery.

Future research should focus on several key areas:

-

Development of a detailed and optimized synthesis protocol for this compound to ensure its availability for further studies.

-

Systematic biological screening of the parent compound to determine its intrinsic antimicrobial, anti-inflammatory, neuroprotective, and anticancer activities.

-

Quantitative structure-activity relationship (QSAR) studies on a broader range of derivatives to identify key structural features for enhanced potency and selectivity.

-

Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

A deeper understanding of the chemistry and biology of this compound and its analogues will be instrumental in unlocking their full therapeutic potential and advancing the development of novel drugs for a variety of diseases.

References

- 1. This compound | 383132-27-2 [chemicalbook.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Indole-2-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indole-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of recent discoveries, synthetic methodologies, and biological evaluations of novel indole-2-carboxylic acids, tailored for researchers, scientists, and drug development professionals. The information is compiled from recent studies and presented to facilitate further exploration and application in drug discovery programs.

Therapeutic Potential and Biological Activities

Novel indole-2-carboxylic acid derivatives have emerged as promising candidates for a variety of therapeutic areas, including:

-

Antiviral Agents: Particularly as HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds effectively chelate the two Mg2+ ions within the active site of the integrase enzyme, inhibiting its strand transfer activity.[1][2]

-

Anticancer Agents: Demonstrating efficacy as IDO1/TDO dual inhibitors, apoptosis inducers, and inhibitors of the 14-3-3η protein.[3][4][5][6] Some derivatives have also shown potent activity against pediatric brain tumor cells.[7]

-

Antioxidants: Certain N-substituted derivatives and indole-2-carboxamides have exhibited significant antioxidant properties.[8][9]

-

Anti-inflammatory Agents: A novel class of CysLT1 selective antagonists has been identified, showing potential for treating inflammatory conditions.[10]

Quantitative Data Summary

The biological activities of several novel indole-2-carboxylic acid derivatives are summarized below.

Table 1: Anti-HIV-1 Integrase Activity

| Compound | IC50 (μM) | Reference |

| 1 | 32.37 | [11] |

| 3 | Not specified, but effective | [1][2] |

| 17a | 3.11 | [11][12] |

| 20a | 0.13 | [1][2] |

Table 2: IDO1/TDO Inhibitory Activity

| Compound | IDO1 IC50 (μM) | TDO IC50 (μM) | Reference |

| 9o-1 | 1.17 | 1.55 | [3] |

| 9p-O | Double-digit nM | Double-digit nM | [3] |

Table 3: Anticancer Activity (Apoptosis Induction)

| Compound | EC50 (μM) | Cell Line | Reference |

| 3a | >2 | T47D | [4] |

| 9a | 0.1 | T47D | [4] |

| 9b | 0.1 | T47D | [4] |

Table 4: CysLT1 Antagonist Activity

| Compound | CysLT1 IC50 (μM) | CysLT2 IC50 (μM) | Reference |

| 17k | 0.0059 | 15 | [10] |

Experimental Protocols

This section details the methodologies for the synthesis of representative novel indole-2-carboxylic acids.

General Synthesis of Indole-2-Carboxamides

A common route to synthesize indole-2-carboxamide derivatives involves the initial conversion of indole-2-carboxylic acid to its acid chloride, followed by coupling with a substituted aniline.[8][9]

Step 1: Synthesis of 1H-indole-2-carbonyl chloride

To a solution of 1H-indole-2-carboxylic acid (1 mmol) in dry tetrahydrofuran (THF) (15 mL), thionyl chloride (1.2 mmol) is added dropwise. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude 1H-indole-2-carbonyl chloride.[9]

Step 2: Synthesis of 1H-indole-2-carboxamide analogues

To a solution of 1H-indole-2-carbonyl chloride (1 mmol) in dry THF (10 mL), a substituted aniline is added in the presence of triethylamine (TEA) (3 mL) under an inert atmosphere (N2). The reaction mixture is stirred until completion. The resulting product is then isolated and purified.[9]

Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

3-Bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol) is dissolved in anhydrous ethanol (10 mL). Concentrated sulphuric acid (20 mg, 0.21 mmol) is added dropwise to the solution. The mixture is stirred at 80 °C for 2 hours (monitored by TLC). The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted three times with ethyl acetate (30 mL x 3). The combined organic phases are dried over anhydrous sodium sulfate and concentrated under vacuum to yield the product.[11]

Synthesis of Rimantadine-Derived Indole-2-Carboxamides

Commercially available indole-2-carboxylic acids (7a–h) are coupled with rimantadine hydrochloride. The amide coupling is carried out in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), hydroxybenzotriazole hydrate (HOBt), and N,N-diisopropylethylamine (DIPEA) to deliver the desired rimantadine-derived indoles.[7]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the discovery and synthesis of novel indole-2-carboxylic acids.

Caption: General synthetic workflow for novel indole-2-carboxylic acid derivatives.

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Caption: A typical drug discovery workflow for novel indole-2-carboxylic acids.

References

- 1. mdpi.com [mdpi.com]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Safety and Hazards of 4,6-dimethyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 4,6-dimethyl-1H-indole-2-carboxylic acid (CAS No: 383132-27-2). The information is compiled from publicly available Safety Data Sheets (SDS) and toxicological information. This document is intended to inform researchers, scientists, and professionals in drug development about the potential risks and safe handling procedures associated with this compound.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to irritation and potential target organ toxicity.

GHS Hazard Statements:

-

H303: May be harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Pictogram:

-

GHS07: Exclamation mark[2]

Precautionary Statements: A series of precautionary statements are provided to ensure safe handling and emergency response. Key preventative measures include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

In case of exposure, the following response actions are recommended:

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

For storage and disposal:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Quantitative Physicochemical and Toxicological Data

The following table summarizes the available quantitative data for this compound and related indole carboxylic acids. Data for the specific compound is limited, so information on related compounds is provided for context where available.

| Property | Value | Species | Test Type/Remarks | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | N/A | [1] | |

| Molecular Weight | 189.21 g/mol | N/A | PubChem | |

| CAS Number | 383132-27-2 | N/A | [1] | |

| Acute Oral Toxicity (LD50) | 671 mg/kg | Rat | Data for a related indole derivative. | |

| Melting Point | 205 - 209 °C / 401 - 408.2 °F | N/A | Data for the parent compound, 1H-Indole-2-carboxylic acid. | [4] |

| Flash Point | No information available | N/A | [4] | |

| Solubility | No information available | N/A |

Potential Mechanisms of Toxicity

The specific signaling pathways for the toxicity of this compound have not been thoroughly investigated. However, based on its chemical structure as a carboxylic acid-containing drug, a potential mechanism of toxicity involves the formation of reactive metabolites. Many drugs containing a carboxylic acid moiety are known to be associated with idiosyncratic drug toxicity, which may be caused by reactive acyl glucuronide metabolites.[5] Additionally, acyl Coenzyme A (CoA) conjugates can be reactive.[5]

The diagram below illustrates a generalized pathway for the metabolic activation of carboxylic acid-containing compounds, which could be a potential toxicity pathway for this compound.

Caption: Potential metabolic activation and toxicity pathway for carboxylic acid-containing compounds.

Experimental Protocols for Safety Assessment

While the specific experimental protocols for the toxicological assessment of this compound are not publicly available, the cited studies would have followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD 423): This test provides an estimate of the median lethal dose (LD50). In a typical protocol, the substance is administered orally to a group of fasted rodents (e.g., rats) at one of a series of defined dose levels. Animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is then calculated based on the observed outcomes.

-

Skin Irritation/Corrosion (OECD 404): This test evaluates the potential of a substance to cause skin irritation. A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Eye Irritation/Corrosion (OECD 405): This test assesses the potential for a substance to cause serious eye damage. The test substance is instilled into the eye of an animal (e.g., a rabbit), and the eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points.

Emergency and Handling Procedures

Proper handling and emergency preparedness are crucial when working with this compound.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[1][3]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][3]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures: In the event of a spill, it is important to avoid substance contact and inhalation of dust. Ensure adequate ventilation and evacuate the area if necessary. The following workflow outlines the general procedure for handling a chemical spill.

Caption: General workflow for responding to a chemical spill.

Safe Handling and Storage:

-

Avoid direct contact with the substance.[2]

-

Ensure there is sufficient ventilation in the area of use.[2]

-

Avoid the formation or spread of dust in the air.[2]

-

Store in a cool, well-ventilated area in a tightly closed container.[1][2]

Conclusion

This compound is a chemical compound that presents moderate hazards, primarily as a skin, eye, and respiratory irritant. While detailed toxicological data is limited, the available information indicates that appropriate personal protective equipment and adherence to standard laboratory safety practices are essential to minimize risk. Researchers and drug development professionals should handle this compound with care, being mindful of the potential for irritation and following the recommended safety and emergency procedures outlined in this guide and the manufacturer's Safety Data Sheet.

References

Predicted Bioactivity of 4,6-dimethyl-1H-indole-2-carboxylic acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-2-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical whitepaper provides an in-depth analysis of the predicted bioactivity of a specific analogue, 4,6-dimethyl-1H-indole-2-carboxylic acid. Drawing upon data from structurally related compounds and employing in silico predictive models, this document outlines potential therapeutic targets, predicts pharmacokinetic properties, and provides detailed experimental protocols for in vitro validation. The primary predicted activities for this compound lie in the realms of oncology and infectious diseases, specifically as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), HIV-1 integrase, and as a modulator of 14-3-3 protein-protein interactions. This paper serves as a comprehensive guide for researchers interested in the further development of this promising small molecule.

Introduction

The indole nucleus is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals. The indole-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore for a variety of therapeutic targets. Modifications to the indole ring, such as the introduction of methyl groups at the 4 and 6 positions, can significantly influence the compound's physicochemical properties and its interaction with biological macromolecules. This whitepaper focuses on the predicted bioactivity of this compound, a derivative with potential for development as a therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem |

| Molecular Weight | 189.21 g/mol | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 53.1 Ų | PubChem |

| CAS Number | 383132-27-2 | ChemicalBook[1] |

Predicted Biological Activities and Potential Targets

Based on the activities of structurally similar indole-2-carboxylic acid derivatives, this compound is predicted to exhibit inhibitory activity against several key therapeutic targets.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of IDO1, a crucial enzyme in the kynurenine pathway of tryptophan metabolism that is implicated in tumor immune evasion.[2] The structural features of this compound are consistent with those of known IDO1 inhibitors.

HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold is a recognized pharmacophore for the inhibition of HIV-1 integrase, an essential enzyme for viral replication.[3][4] The carboxylic acid moiety is crucial for chelating magnesium ions in the enzyme's active site.

Modulation of 14-3-3 Protein-Protein Interactions

14-3-3 proteins are key regulators of various cellular processes, and their interactions with other proteins are attractive therapeutic targets. While direct evidence is limited, the indole core is present in some modulators of protein-protein interactions.

In Silico ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico models predict a favorable ADMET profile for this compound.

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low to Medium |

| CYP450 2D6 Inhibition | Non-inhibitor |

| Hepatotoxicity | Low risk |

| Ames Mutagenicity | Non-mutagenic |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the predicted biological activities of this compound.

IDO1 Inhibition Assay (HPLC-Based)

This protocol describes a cellular assay to determine the inhibitory effect of the test compound on IDO1 activity by measuring kynurenine production via HPLC.[5]

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SK-OV-3).

-

Cell culture medium (e.g., McCoy's 5A).

-

Fetal Bovine Serum (FBS).

-

Interferon-gamma (IFNγ).

-

This compound (test compound).

-

IDO-IN-7 (positive control inhibitor).

-

Trichloroacetic acid (TCA).

-

HPLC system with UV detector.

-

Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid.

Procedure:

-

Cell Culture and IDO1 Induction:

-

Seed SK-OV-3 cells in 24-well plates and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFNγ (e.g., 50 ng/mL) for 24-48 hours.[5]

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the test compound and the positive control in fresh cell culture medium.

-

Remove the IFNγ-containing medium and add the medium with the test compounds.

-

Incubate for 24-48 hours.[5]

-

-

Sample Preparation:

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Separate kynurenine from other components using a suitable C18 column and a gradient of the mobile phase.

-

Detect kynurenine by UV absorbance at approximately 365 nm.

-

Quantify the kynurenine concentration using a standard curve.

-

-

Data Analysis:

-